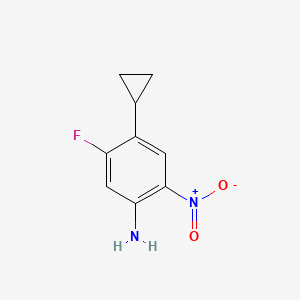
4-Cyclopropyl-5-fluoro-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C9H9FN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropyl group, a fluorine atom, and a nitro group
Vorbereitungsmethoden
The synthesis of 4-Cyclopropyl-5-fluoro-2-nitroaniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the cyclopropyl group to the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Cyclopropyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: The fluorine atom can be substituted with other groups under specific conditions, such as nucleophilic aromatic substitution.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-5-fluoro-2-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can enhance the compound’s binding affinity to certain proteins, while the cyclopropyl group can influence the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropyl-5-fluoro-2-nitroaniline can be compared with other similar compounds such as:
4-Fluoro-2-nitroaniline: Lacks the cyclopropyl group, which can affect its reactivity and applications.
N-Cyclopropyl-4-fluoro-2-nitroaniline: Similar structure but different substitution pattern, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9FN2O2 |
|---|---|
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
4-cyclopropyl-5-fluoro-2-nitroaniline |
InChI |
InChI=1S/C9H9FN2O2/c10-7-4-8(11)9(12(13)14)3-6(7)5-1-2-5/h3-5H,1-2,11H2 |
InChI-Schlüssel |
FCTFLVRXAYZCNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C=C2F)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




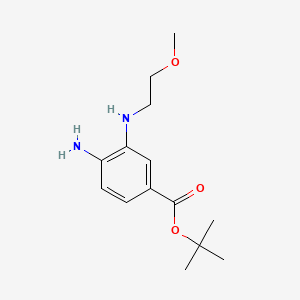

![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
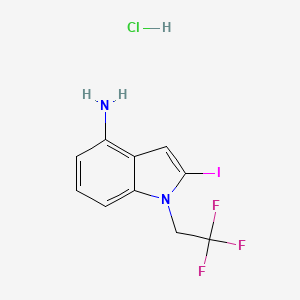
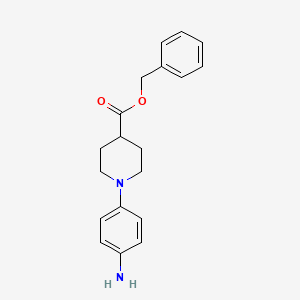
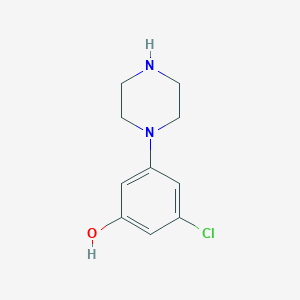
![3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)
![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
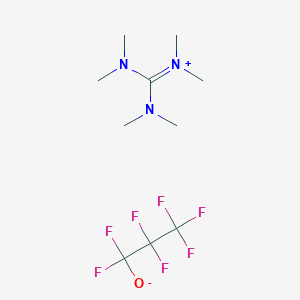
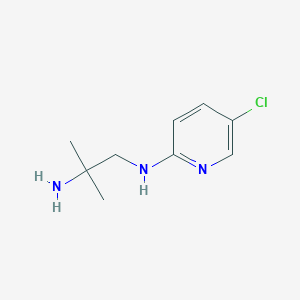
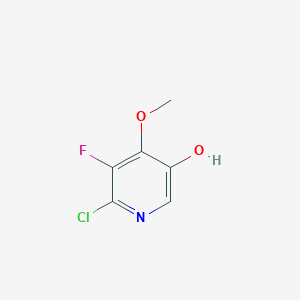
![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
